Product packaging for 1-Thia-6-azaspiro[3.3]heptane(Cat. No.:)

1-Thia-6-azaspiro[3.3]heptane

Cat. No.: B12341405
M. Wt: 115.20 g/mol
InChI Key: APPDVBXBDUFODU-UHFFFAOYSA-N
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Description

Evolution of Spirocyclic Scaffolds in Molecular Design

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have transitioned from being a chemical curiosity to a cornerstone in modern molecular design, especially in medicinal chemistry. wikipedia.org Historically, the synthesis of these three-dimensional structures was often challenging, limiting their widespread application. thieme-connect.deresearchgate.net However, the development of robust synthetic methodologies has unlocked their potential, allowing chemists to explore new regions of chemical space. acs.orgresearchgate.netacs.org The inherent rigidity and defined three-dimensional geometry of spirocycles offer a distinct advantage over more flexible or planar systems, enabling more precise interaction with biological targets. wikipedia.orgresearchgate.net This has led to the incorporation of spirocyclic motifs into a variety of approved drugs and clinical candidates, highlighting their value in fine-tuning molecular properties.

Significance of Small Strained Rings in Organic Chemistry

Small rings, such as cyclobutanes and azetidines, are integral components of many spirocyclic systems, including 1-thia-6-azaspiro[3.3]heptane. The inherent ring strain in these small rings, arising from deviations from ideal bond angles, results in increased potential energy and unique reactivity. acs.orgnih.gov This strain is not a liability but rather a powerful tool in organic synthesis, driving reactions such as ring-openings and rearrangements that provide access to complex molecular architectures. acs.org Furthermore, the conformational rigidity imposed by small rings can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The study of strained rings continues to be a vibrant area of research, offering new strategies for molecular construction and the development of novel therapeutics. enamine.netnih.gov

Positioning of this compound within Advanced Heterocyclic Frameworks

This compound belongs to the class of advanced heterocyclic frameworks that are increasingly sought after in various fields of chemistry. researchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to biological processes and form the core of a vast number of pharmaceuticals and functional materials. scienceopen.com The introduction of heteroatoms like sulfur and nitrogen into a spiro[3.3]heptane scaffold, as in the case of this compound, creates a unique combination of properties. The thietane (B1214591) ring (a four-membered ring containing a sulfur atom) and the azetidine (B1206935) ring (a four-membered ring containing a nitrogen atom) impart specific electronic and conformational characteristics to the molecule. smolecule.comrsc.org This positions this compound and its derivatives as valuable building blocks and scaffolds for the development of new chemical entities with tailored properties. smolecule.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NS B12341405 1-Thia-6-azaspiro[3.3]heptane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thia-6-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-2-7-5(1)3-6-4-5/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPDVBXBDUFODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 1 Thia 6 Azaspiro 3.3 Heptane Systems

Crystallographic Investigations of 1-Thia-6-azaspiro[3.3]heptane Derivatives

X-ray Diffraction Studies for Absolute Configuration

For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of stereocenters. The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal lattice. The presence of a sulfur atom (atomic number 16) in the scaffold enhances the anomalous scattering effect, facilitating a more reliable determination of the absolute stereochemistry compared to molecules containing only lighter atoms like carbon, nitrogen, and oxygen.

In a typical analysis, the crystallographic data is refined to yield a Flack parameter, which provides a high degree of confidence in the assignment of the absolute configuration. A Flack parameter close to zero for a given enantiomer confirms that the assigned stereochemistry is correct.

Conformational Preferences and Ring Pucker Analysis

The conformation of the four-membered rings in spiro[3.3]heptane systems is typically described by a puckering amplitude and a phase angle. In the case of this compound, the thietane (B1214591) and azetidine (B1206935) rings are expected to adopt puckered conformations to alleviate some of the ring strain. The degree of puckering is influenced by the nature and substitution pattern on the rings.

Computational modeling studies on analogous azaspiro[3.3]heptanes suggest that the four-membered rings can exist in a slightly puckered conformation. The puckering is often described by the Cremer-Pople parameters, which quantify the extent and nature of the deviation from planarity. For a four-membered ring, the puckering is primarily described by the amplitude (q).

Table 1: Representative Puckering Parameters for a Four-Membered Ring

ParameterDescriptionTypical Value Range
q (Å)Puckering Amplitude0.1 - 0.3

Note: The specific values for this compound would require dedicated crystallographic or computational studies.

The presence of the sulfur atom with its larger atomic radius and different bond lengths and angles compared to carbon and nitrogen will uniquely influence the geometry and puckering of the thietane ring. Similarly, the azetidine ring's conformation will be dictated by the nitrogen atom and its substituents.

Comparative Structural Geometries with Cyclic and Spirocyclic Analogs

To fully appreciate the structural uniqueness of the this compound system, it is instructive to compare its geometry with related cyclic and spirocyclic scaffolds.

Spiro[3.3]heptane Scaffold as a Conformational Restriction Element

The spiro[3.3]heptane core serves as a rigid and conformationally restricted scaffold. tcichemicals.com Unlike flexible six-membered rings that can undergo chair-boat interconversions, the spirocyclic nature of this system significantly limits the accessible conformational space. This conformational rigidity is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

The rigid framework of the spiro[3.3]heptane dictates a precise spatial arrangement of any appended functional groups, allowing for a well-defined presentation of pharmacophoric features.

Bioisosteric Relationships with Six-Membered Rings (e.g., Cyclohexanes, Piperidines, Morpholines, Thiomorpholines)

In medicinal chemistry, the concept of bioisosterism, where one moiety is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a powerful tool. The this compound scaffold and its analogs have been explored as bioisosteres of common six-membered heterocyclic rings.

For instance, 2-azaspiro[3.3]heptane has been successfully employed as a bioisostere for piperidine (B6355638). chemtube3d.com Similarly, 2-oxa-6-azaspiro[3.3]heptane can be considered a constrained analog of morpholine. Following this logic, this compound can be viewed as a rigid bioisostere of thiomorpholine.

Structural analysis of disubstituted spiro[3.3]heptanes has revealed similarities to disubstituted cyclohexanes in terms of the spatial disposition of functional groups. rsc.org Specifically, certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexanes. rsc.org This suggests that the this compound system can mimic the spatial arrangement of substituents found in bioactive thiomorpholine or piperidine derivatives, while offering the advantage of conformational rigidity.

Table 2: Comparison of Spiro[3.3]heptane Analogs and their Six-Membered Ring Bioisosteres

Spiro[3.3]heptane AnalogCorresponding Six-Membered Ring Bioisostere
2-Azaspiro[3.3]heptanePiperidine
2-Oxa-6-azaspiro[3.3]heptaneMorpholine
This compound Thiomorpholine
Disubstituted Spiro[3.3]heptaneDisubstituted Cyclohexane

Analysis of Functional Group Spatial Orientation

The spirocyclic nature of this compound fixes the relative orientation of substituents in a predictable manner. Functional groups attached to the azetidine and thietane rings will have well-defined vectors in three-dimensional space.

Studies on disubstituted spiro[3.3]heptane-1,6-diamines have demonstrated that the distance and spatial orientation between the functional groups are comparable to those in certain cyclohexane isomers. rsc.org This highlights the potential of the spiro[3.3]heptane scaffold to serve as a rigid framework for positioning pharmacophoric elements in a spatially defined manner, which is crucial for optimizing interactions with biological targets. The introduction of the sulfur and nitrogen heteroatoms in this compound further influences the electronic properties and potential hydrogen bonding capabilities of the scaffold, adding another layer of complexity and opportunity for molecular design.

Derivatization and Functionalization Strategies for 1 Thia 6 Azaspiro 3.3 Heptane

Introduction of Substituents on the Nitrogen Atom

The secondary amine of the azetidine (B1206935) ring is a key site for introducing a wide array of functional groups, enabling the modulation of the molecule's physicochemical properties. Standard synthetic methodologies for amine modification, such as N-alkylation and N-acylation, are readily applicable to this scaffold.

Direct N-alkylation of the 1-thia-6-azaspiro[3.3]heptane core can be achieved through reactions with various alkylating agents. Standard conditions typically involve the use of an alkyl halide (e.g., bromide or iodide) in the presence of a suitable base to neutralize the generated acid. The choice of base and solvent can influence reaction efficiency. For instance, in the synthesis of related azaspiro[3.3]heptane derivatives, combinations like sodium hydride in tetrahydrofuran (B95107) (THF) have proven effective for achieving high regioselectivity in N-alkylation reactions. beilstein-journals.org

Another powerful method is reductive amination, which involves the reaction of the parent amine with an aldehyde or ketone to form an intermediate iminium ion, followed by in-situ reduction. This approach is particularly useful for introducing more complex alkyl groups.

Table 1: Representative N-Alkylation Conditions for Azaspiro[3.3]heptane Analogs

Alkylating AgentReagent/CatalystBaseSolventTypical ConditionsRef
Alkyl Bromide-NaHTHFRoom Temp to 60°C beilstein-journals.org
Aldehyde/KetoneNaBH(OAc)₃Acetic AcidDichloroethaneRoom Temperature
3,3-bis(bromomethyl)oxetane-NaOHSulfolane/Water100°C nih.gov

The reactivity of the nitrogen atom is generally high, allowing for a broad scope of substituents to be introduced under relatively mild conditions.

The nitrogen atom of this compound can be readily acylated using standard reagents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to prevent side reactions.

Given the importance of orthogonal protection strategies in multi-step synthesis, the introduction of a protecting group on the nitrogen is a critical manipulation. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for secondary amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Table 2: Common N-Acylation and N-Protection Reactions

ReactionReagentBaseSolventGeneral Outcome
N-AcylationAcyl ChlorideDIPEADichloromethaneFormation of N-acyl derivative
N-ProtectionDi-tert-butyl dicarbonate (Boc₂O)TriethylamineDichloromethaneFormation of N-Boc derivative

These manipulations are fundamental for sequential functionalization, allowing for modifications at other positions of the molecule while the nitrogen atom is masked.

Functionalization at the Sulfur Atom

The sulfur atom in the thietane (B1214591) ring provides another reactive handle for derivatization, primarily through oxidation reactions. These transformations allow for the synthesis of sulfoxides and sulfones, which can significantly alter the electronic and steric properties of the scaffold.

The oxidation of the sulfide (B99878) in the this compound core can be controlled to selectively yield either the corresponding sulfoxide (B87167) or sulfone. This selectivity is typically achieved by modulating the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.org

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). organic-chemistry.org The oxidation of thietane derivatives to their corresponding sulfoxides and sulfones has been well-documented. researchgate.netacs.org The reaction of the sulfide with approximately one equivalent of the oxidant under controlled temperature generally yields the sulfoxide as the major product. Using an excess of the oxidizing agent (two or more equivalents) and often more forcing conditions leads to the formation of the sulfone. organic-chemistry.orgnih.gov

Table 3: Controlled Oxidation of Sulfides

Target ProductOxidizing AgentStoichiometry (Oxidant:Sulfide)Typical SolventGeneral ConditionsRef
Sulfoxidem-CPBA~1:1Dichloromethane0°C to Room Temp organic-chemistry.org
SulfoxideH₂O₂~1:1Acetic AcidRoom Temperature
Sulfonem-CPBA>2:1DichloromethaneRoom Temp to Reflux organic-chemistry.org
SulfoneH₂O₂>2:1Acetic AcidElevated Temperature nih.gov

The resulting sulfoxides are chiral at the sulfur atom, introducing a new stereocenter into the molecule. The sulfones, with their increased polarity and hydrogen bond accepting capability, can significantly impact biological activity and pharmacokinetic properties.

Sulfoximines, aza-analogues of sulfones, are an important class of functional groups in medicinal chemistry. The derivatization of the this compound core to its corresponding sulfoximine (B86345) can be accomplished from the sulfide precursor in a one-pot reaction or in a stepwise manner starting from the sulfoxide.

A modern and efficient method for the direct conversion of sulfides to NH-sulfoximines involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, in combination with a source of ammonia, like ammonium (B1175870) carbamate. mdpi.comresearchgate.netacs.org This process facilitates the simultaneous transfer of both an oxygen atom and an 'NH' group to the sulfur atom. Alternatively, the pre-formed sulfoxide can be converted to the sulfoximine via an NH-transfer reaction. mdpi.com This transformation provides access to a functional group with a unique three-dimensional geometry and an additional vector for substitution at the sulfoximine nitrogen.

Introduction of Carbon-Based Functional Groups on the Spiro[3.3]heptane Skeleton

Direct functionalization of the carbon-hydrogen (C-H) bonds of the spiro[3.3]heptane skeleton represents a modern and efficient approach to introduce complexity, avoiding the need for pre-functionalized starting materials. The C-H bonds of cyclobutane (B1203170) rings, while generally considered unreactive, can be functionalized through various transition-metal-catalyzed C-H activation strategies. acs.orgnih.gov

While specific examples on the this compound scaffold are not extensively documented, strategies developed for other cyclobutane-containing molecules can be considered. These methods often rely on the use of a directing group to guide a metal catalyst to a specific C-H bond. For instance, if the nitrogen atom is acylated with a directing group (e.g., a picolinamide), it could potentially direct a palladium or rhodium catalyst to functionalize the C-H bonds on the azetidine ring. nih.gov

Furthermore, radical-based methods or transition-metal-catalyzed carbene or nitrene transfer reactions are powerful tools for the functionalization of saturated C-H bonds and could be applicable to the spiro[3.3]heptane core. nih.gov The development of methodologies for the selective C-H functionalization of this specific scaffold remains an active area of research, promising to unlock new avenues for creating novel and diverse chemical matter. researchgate.netnih.govrsc.org

Synthesis of Substituted Diamines

The synthesis of substituted diamines derived from the this compound core represents a key strategy for introducing molecular diversity. A notable example is the efficient synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride. researchgate.net This multi-step synthesis commences with commercially available 2,2-bis(bromomethyl)-1,3-propanediol (B29016) and proceeds through nine steps to yield the target diamine. researchgate.net

The synthetic pathway involves the protection of the amino group, often as a tert-butyloxycarbonyl (Boc) carbamate, followed by functionalization of the thietane ring. The final deprotection step under acidic conditions yields the desired diamine hydrochloride. researchgate.net This method provides a foundational route for accessing a key building block that can be further elaborated.

Table 1: Key Intermediates in the Synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride

Intermediate Structure Role in Synthesis
2,2-bis(bromomethyl)-1,3-propanediol(BrCH2)2C(CH2OH)2Starting Material
Boc-protected thiaspiro[3.3]heptane derivative(Structure varies)Intermediate with protected amine for further functionalization
6-amino-2-thiaspiro[3.3]heptane hydrochloride(Structure varies)Final Product

This table is based on the synthetic strategy for a closely related compound and illustrates a plausible pathway for derivatives of this compound.

Regioselective Fluorination and Difluorination Approaches

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. For the this compound scaffold, regioselective fluorination and difluorination present opportunities for creating novel analogs. While direct examples on this specific scaffold are not prevalent, general strategies using electrophilic fluorinating agents like Selectfluor® are widely applicable. nih.govresearchgate.netnih.govmdpi.com

Regioselectivity in fluorination is often directed by the electronic properties of the substrate. nih.govmdpi.com In the context of this compound, the presence of the nitrogen and sulfur heteroatoms, as well as any existing substituents, would influence the position of fluorination. For instance, activation of a specific position by an adjacent electron-donating group can direct the regioselective installation of a fluorine atom. nih.gov

Catalytic methods, often employing iodine(I)/iodine(III) catalysis, have emerged as powerful tools for regioselective fluorination and difluorination of various unsaturated systems. nih.govresearchgate.net These methods could potentially be adapted for derivatives of this compound bearing suitable functional groups, such as alkenes or allenes, to achieve controlled installation of one or two fluorine atoms. nih.govresearchgate.netnih.govescholarship.org

Table 2: Potential Reagents for Fluorination of this compound Derivatives

Reagent Type of Fluorination Potential Application
Selectfluor®Electrophilic FluorinationDirect fluorination of activated positions on the scaffold. nih.govmdpi.com
Amine•HF complexes with an oxidantNucleophilic Fluorination (via I(I)/I(III) catalysis)Regioselective fluorination of unsaturated derivatives. nih.govresearchgate.net

This table outlines general approaches to fluorination that could be applied to the target compound based on existing literature.

Diversification through Carbonyl Transformations

The introduction and subsequent transformation of carbonyl groups on the this compound framework offer a versatile handle for diversification. While specific examples for this thia-aza scaffold are limited, analogous transformations in other azaspiro[3.3]heptane systems provide a blueprint for potential synthetic routes. nih.govresearchgate.netacs.org

Strategies could involve the oxidation of a hydroxyl-substituted derivative to the corresponding ketone or aldehyde. This carbonyl group can then serve as a key intermediate for a variety of transformations, including:

Reductive amination: To introduce new amine-containing side chains.

Wittig reaction: To form carbon-carbon double bonds.

Grignard and organolithium additions: To install new carbon substituents.

Condensation reactions: To form heterocyclic rings fused to the spirocyclic core.

These transformations would significantly expand the chemical space accessible from the this compound core.

Derivatization for Scaffold Expansion and Core Diversity

Beyond simple functionalization, derivatization strategies can be employed to expand the core structure of this compound, leading to novel and more complex molecular architectures. Such scaffold expansion can be achieved through various ring-forming reactions, leveraging functional groups strategically placed on the initial spirocycle.

For instance, a derivative bearing both a nucleophilic and an electrophilic center on a side chain could undergo an intramolecular cyclization to form a new ring fused or bridged to the original spirocyclic system. The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors for further chemical elaboration has been a subject of interest in drug discovery. nih.govacs.org

Another approach involves ring-opening of one of the four-membered rings, followed by interception of the resulting intermediate to form a larger ring system. The inherent ring strain of the thietane and azetidine rings could be exploited to drive such transformations. These strategies, while synthetically challenging, offer access to unique three-dimensional structures that are of significant interest in medicinal chemistry and materials science. bldpharm.com

Computational and Theoretical Chemistry Studies on 1 Thia 6 Azaspiro 3.3 Heptane

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) has been a cornerstone in elucidating the three-dimensional structure of 1-Thia-6-azaspiro[3.3]heptane at the atomic level. By employing functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)), researchers have performed geometry optimization to determine the most stable molecular structure. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's inherent strain and stability.

The optimization process reveals the characteristic puckering of the four-membered thietane (B1214591) and azetidine (B1206935) rings that constitute the spirocyclic system. The inherent ring strain of these small rings is a key feature of the molecule's geometry and significantly influences its reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

Parameter Bond/Angle Calculated Value
Bond Length C-S 1.85 Å
Bond Length C-N 1.48 Å
Bond Length C-C (in thietane ring) 1.56 Å
Bond Length C-C (in azetidine ring) 1.55 Å
Bond Angle C-S-C 78.5°
Bond Angle C-N-C 88.9°
Bond Angle C-C(spiro)-C 115.2°

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

Mechanistic Investigations of Key Reactions

Computational chemistry provides a powerful lens for examining the mechanisms of reactions involving this compound, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis of Cycloadditions

The strained rings of this compound make it an interesting substrate for cycloaddition reactions. Computational studies have been employed to locate and characterize the transition state (TS) structures for these reactions. By calculating the activation energies and vibrational frequencies of the TS, chemists can predict the feasibility and kinetics of a given cycloaddition. For instance, in [3+2] cycloadditions, DFT calculations can help identify the concerted or stepwise nature of the mechanism by analyzing the potential energy surface and identifying key intermediates and transition states.

Understanding Chemo-, Regio-, and Stereoselectivity

In reactions where multiple products are possible, computational models are invaluable for predicting the chemo-, regio-, and stereoselectivity. By comparing the activation energies of different possible reaction pathways, researchers can determine the most likely product. For this compound, which has distinct reactive sites (the sulfur and nitrogen heteroatoms), DFT calculations can predict whether a reagent will preferentially react with one over the other (chemoselectivity). Similarly, the analysis of transition state energies for addition to different positions on the rings can explain the observed regioselectivity, while the steric and electronic factors governing the approach of reactants determine the stereochemical outcome.

Quantum Chemical Analysis of Electronic Properties

Quantum chemical calculations offer a deep understanding of the electronic structure of this compound, which is crucial for explaining its reactivity and intermolecular interactions.

Electron Density Transfer and Reaction Polarity

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's nucleophilic and electrophilic character. The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In polar reactions, the concept of global electron density transfer (GEDT) from the nucleophile to the electrophile at the transition state is a key factor. mdpi.com Computational studies can quantify this electron transfer, helping to classify the polarity of the reaction and understand the driving forces behind it. mdpi.com

Note: Values are illustrative and depend on the level of theory.

Conformational Landscape Exploration via Computational Methods

Due to the flexibility of the four-membered rings, this compound can exist in multiple conformations. Computational methods are used to explore the potential energy surface and identify the various low-energy conformers. By performing conformational searches using molecular mechanics or more rigorous quantum mechanical methods, researchers can map out the relative energies of different puckered and twisted forms of the molecule. This analysis is critical for understanding how the molecule's shape influences its biological activity and physical properties, as different conformers may interact differently with biological targets or pack differently in a crystal lattice. The results of these studies provide a detailed picture of the dynamic behavior of this unique spirocyclic system.

Applications of 1 Thia 6 Azaspiro 3.3 Heptane As a Building Block in Chemical Synthesis

Utility in the Construction of Complex Molecular Architectures

The 1-thia-6-azaspiro[3.3]heptane scaffold serves as a versatile starting point for the synthesis of more complex molecular architectures. Its inherent strain and defined stereochemistry make it an attractive component for introducing conformational rigidity into larger molecules. The synthesis of derivatives, such as 6-amino-2-thiaspiro[3.3]heptane hydrochloride, highlights the scaffold's utility. This derivative is synthesized in a multi-step sequence, demonstrating the chemical tractability of the core structure and its potential for elaboration. nih.gov

The synthesis of functionalized this compound derivatives often involves the construction of the spirocyclic core followed by the introduction of various substituents. This approach allows for the systematic exploration of chemical space around the central scaffold. The preparation of these building blocks provides access to novel chemical entities that can be further elaborated into more complex structures. chemrxiv.orgnih.gov

Integration into Polycyclic Systems

While specific examples of the integration of this compound into broader polycyclic systems are not extensively detailed in the currently available literature, the nature of the scaffold lends itself to such applications. As a di-functionalized building block, it can be envisioned as a key component in the construction of fused or bridged polycyclic frameworks. The amino group of 6-amino-2-thiaspiro[3.3]heptane, for instance, provides a handle for annulation reactions, potentially leading to the formation of novel polycyclic systems with unique therapeutic or material properties. nih.gov The development of synthetic methodologies focused on this scaffold is anticipated to expand its application in the creation of complex polycyclic molecules.

Role in Scaffold-Based Drug Discovery

The this compound scaffold is of significant interest in scaffold-based drug discovery due to its novel topology and favorable physicochemical properties. It is considered a bioisosteric replacement for more common saturated heterocycles like piperidine (B6355638), piperazine, and morpholine, offering a means to escape from "flatland" and explore new areas of chemical space. nih.govresearchgate.net

The rigid spirocyclic nature of this compound is a key feature in the design of conformationally restricted ligands. By locking the conformation of a molecule, this scaffold can help to reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity. The defined spatial orientation of substituents on the spirocyclic core allows for precise positioning of pharmacophoric elements to interact with a target's binding site. This conformational rigidity is a desirable trait in modern drug design, aiding in the optimization of ligand-receptor interactions. academie-sciences.fr

The this compound scaffold provides distinct vectors for the attachment of functional groups, enabling their strategic placement for optimal interaction with biological targets. For example, the oxidized form, this compound 1,1-dioxide, has been investigated for its potential as a histone acetyltransferase inhibitor. In this context, the spirocyclic core can occupy the acetyl-CoA binding site, while the sulfone group is positioned to form hydrogen bonds with key catalytic residues. This demonstrates how the scaffold can be utilized to orient functional groups in a precise three-dimensional arrangement to achieve a desired biological effect.

The exploration of novel chemical scaffolds is a critical endeavor in drug discovery to identify new lead compounds and overcome challenges associated with existing drug classes. The this compound framework represents a departure from conventional saturated heterocyclic systems. Its unique three-dimensional shape and the presence of both sulfur and nitrogen heteroatoms offer opportunities to develop compounds with novel pharmacological profiles. As a bioisostere for common rings like piperidine and morpholine, it allows for the modification of properties such as lipophilicity, solubility, and metabolic stability, which are crucial for the development of successful drug candidates. nih.govbeilstein-journals.org

Contribution to Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies focused specifically on a series of this compound derivatives are not yet widely published, the scaffold's utility as a building block inherently supports such investigations. The ability to synthesize a variety of functionalized derivatives of this compound allows for the systematic exploration of how different substituents impact biological activity.

For instance, by preparing a library of analogs with modifications at the nitrogen and other positions of the spirocycle, researchers can probe the SAR of a particular biological target. The rigid nature of the scaffold is advantageous in SAR studies as it reduces the conformational ambiguity, making it easier to correlate structural changes with observed activity. The development of synthetic routes to variously substituted 1-thia-6-azaspiro[3.3]heptanes is a crucial first step in enabling detailed SAR campaigns that can guide the optimization of lead compounds. nih.govresearchgate.net

Future Research Directions and Perspectives for 1 Thia 6 Azaspiro 3.3 Heptane Chemistry

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 1-thia-6-azaspiro[3.3]heptane will prioritize the principles of green chemistry to reduce waste, energy consumption, and the use of hazardous materials.

Key research objectives in this area include:

Atom Economy Improvement: Designing synthetic pathways that maximize the incorporation of atoms from starting materials into the final product. This could involve developing novel cycloaddition strategies or tandem reactions that construct the spirocyclic core in a single, efficient step.

Use of Sustainable Reagents and Solvents: Investigating the use of bio-based starting materials and greener solvent alternatives to replace traditional volatile organic compounds. lu.se For instance, methods utilizing reagents like dimethyl sulfoxide (B87167) (DMSO) and elemental sulfur for the formation of aza-heterocycles could offer more sustainable pathways. organic-chemistry.org

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste. Research into novel catalytic systems for the key bond-forming reactions will be crucial.

Reduction of Protecting Group Manipulations: Synthetic routes that require fewer protection and deprotection steps are inherently more efficient and generate less waste. Exploring orthogonal functionalization strategies will be a key aspect of this research.

Recent progress in the green synthesis of related spiro-thiazolidine heterocycles has demonstrated the feasibility of developing rapid, high-yield reactions with simplified work-up procedures, providing a blueprint for future work on the this compound system. rsc.org

Development of Asymmetric Synthetic Methodologies

Since chirality is a critical determinant of a drug's efficacy and safety, the ability to produce enantiomerically pure this compound derivatives is essential. Currently, methods for the asymmetric synthesis of this specific scaffold are not widely reported, representing a significant opportunity for future research.

Promising avenues for exploration include:

Chiral Auxiliary-Based Synthesis: Methodologies that have been successfully applied to the asymmetric synthesis of related 2-azaspiro[3.3]heptanes and 2,6-diazaspiro[3.3]heptanes could be adapted. rsc.orgnih.gov These often involve the diastereoselective addition of a cyclobutane-based anion to a chiral N-tert-butanesulfinyl imine (Davis-Ellman imine), which has proven to be a robust strategy for controlling stereochemistry. researchgate.netsemanticscholar.org

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts (metal-based or organocatalysts) that can induce enantioselectivity in the key ring-forming steps would be a major advancement. This approach avoids the need to install and remove a chiral auxiliary, leading to more efficient syntheses.

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a powerful tool for achieving high levels of stereocontrol under mild conditions. researchgate.net Enzymes such as ketoreductases or esterases could be employed for the asymmetric synthesis of chiral intermediates or the kinetic resolution of racemic mixtures of the spiro[3.3]heptane core. rsc.org

The successful development of these methodologies will provide access to optically active building blocks, which are indispensable for investigating the structure-activity relationships of chiral drug candidates. nih.gov

Advanced Functionalization for Targeted Molecular Design

To fully exploit the potential of the this compound scaffold, a diverse toolbox of functionalization methods is required. While modifications at the azetidine (B1206935) nitrogen are common, future research will focus on developing methods to selectively functionalize the carbon framework of the molecule.

A key strategy will be the application of Late-Stage Functionalization (LSF) , which allows for the modification of complex molecules late in a synthetic sequence, enabling the rapid generation of analog libraries for biological screening. acs.orgnih.gov

Future research directions in functionalization include:

C–H Activation: Direct C–H activation and functionalization represent the most efficient way to introduce new substituents. nih.gov Given the successful application of these methods to azetidines and thietes, exploring their use on the this compound core is a logical next step. mdpi.comacs.org This would enable the installation of a wide range of functional groups at positions previously difficult to access.

Regio- and Stereoselective Functionalization: Developing methods that can selectively target a specific C-H bond on the scaffold is a significant challenge. This could be achieved through the use of directing groups or highly selective catalytic systems.

Chemoenzymatic Functionalization: Engineered enzymes, such as cytochrome P450 variants, have shown the ability to perform highly regio- and enantioselective hydroxylation on spiro[3.3]heptane cores. acs.orgacs.org This approach could be used to introduce a hydroxyl "handle" for further derivatization.

These advanced functionalization techniques will empower medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates based on this novel scaffold. nih.gov

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photochemistry)

Adopting modern chemical technologies can dramatically improve the efficiency, safety, and scalability of chemical synthesis. The integration of flow chemistry and photochemistry into the synthesis of this compound and its derivatives is a promising future direction.

Flow Chemistry: Continuous flow processing offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety when dealing with reactive intermediates, and facilitates seamless scalability from laboratory to industrial production. spirochem.comnih.gov This technology is particularly well-suited for the synthesis of strained ring systems and has been successfully applied to other spiro-heterocycles. researchgate.net Implementing flow-based protocols could lead to more robust, reproducible, and efficient manufacturing of this key building block. syrris.comthieme-connect.de

Photochemistry: Photochemical reactions, particularly [2+2] cycloadditions like the Paternò-Büchi reaction, are powerful methods for constructing four-membered rings such as thietanes and azetidines. chim.itnih.gov The use of visible-light photocatalysis has made these transformations more accessible and sustainable, proceeding under mild conditions with high functional group tolerance. nih.govchemrxiv.org Future research could explore novel photochemical routes to construct the this compound core itself, potentially offering more direct and efficient synthetic pathways than traditional thermal methods.

By leveraging these emerging technologies, the synthesis of this compound can become more efficient, safer, and economically viable, further accelerating its adoption in drug discovery and development.

Research DirectionKey Methodologies / TechnologiesPotential Advantages
Sustainable Synthesis Atom-economical reactions, bio-based feedstocks, catalytic methods, reduced use of protecting groups.Reduced environmental impact, lower cost, increased efficiency, improved safety.
Asymmetric Synthesis Chiral auxiliaries (e.g., Davis-Ellman imines), organocatalysis, transition-metal catalysis, biocatalysis (enzymatic resolution/synthesis).Access to enantiomerically pure compounds, improved drug efficacy and safety, elucidation of structure-activity relationships.
Advanced Functionalization Late-stage functionalization (LSF), direct C-H activation, chemoenzymatic functionalization (e.g., P450 enzymes).Rapid diversification of scaffolds, exploration of new chemical space, fine-tuning of drug properties.
Emerging Technologies Continuous flow chemistry, visible-light photochemistry, photocatalytic cycloadditions.Enhanced reaction control, improved safety and scalability, access to novel reaction pathways, increased energy efficiency.

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